1-benzyl-4-nitro-1H-pyrazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is a heterocyclic compound with the molecular formula C10H10N4O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine typically involves the nitration of 1-benzyl-1H-pyrazole-3,5-diamine. The reaction is carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-nitro-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-benzyl-4-nitro-1H-pyrazole-3,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-nitro-1H-pyrazole: Similar structure but lacks the diamine groups.
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Contains additional nitro groups and a bipyrazole structure.
Uniqueness
1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and diamine groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
1-benzyl-4-nitropyrazole-3,5-diamine |
InChI |
InChI=1S/C10H11N5O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,13) |
InChI Key |
JAPCXJOEFIJPBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)N)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.